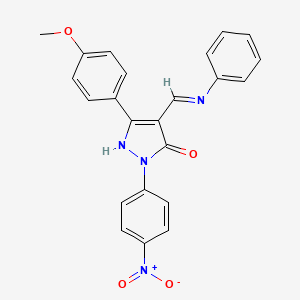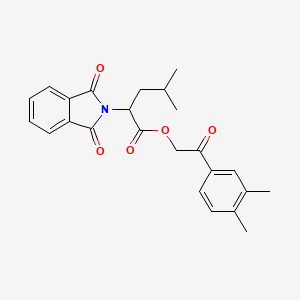
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide
Vue d'ensemble
Description
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It was first developed as a neuroprotective agent, but subsequent research has revealed its potential in treating a range of age-related conditions, including Alzheimer's disease, Parkinson's disease, and stroke.
Applications De Recherche Scientifique
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been extensively studied for its potential therapeutic benefits in a range of age-related conditions. In vitro studies have shown that this compound can protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies have demonstrated that this compound can improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in animal models of Alzheimer's disease. This compound has also shown potential in treating Parkinson's disease and stroke.
Mécanisme D'action
The exact mechanism of action of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in stress response and mitochondrial function. This compound also inhibits the activity of the enzyme MAO-B, which is involved in the breakdown of dopamine and other neurotransmitters. Additionally, this compound has been shown to increase the levels of the protein neurotrophin-3, which is involved in promoting neuronal survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, improve mitochondrial function, and increase the production of ATP. In vivo studies have demonstrated that this compound can improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in animal models of Alzheimer's disease. This compound has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide in lab experiments is that it has been extensively studied and has shown promising results in a range of age-related conditions. Additionally, this compound has been shown to have a good safety profile and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is that it is a synthetic compound and may not accurately represent the effects of natural compounds in the body.
Orientations Futures
There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide. One area of research is to further investigate the mechanism of action of this compound and identify the pathways through which it exerts its therapeutic effects. Another area of research is to investigate the potential of this compound in treating other age-related conditions, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on developing derivatives of this compound that have improved pharmacokinetic properties and increased potency.
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(3-ethynylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-15(3)17-9-11-19(12-10-17)23-14-20(22)21-18-8-6-7-16(5-2)13-18/h2,6-13,15H,4,14H2,1,3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUAQQUQCYZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942352.png)
![1-(benzylsulfonyl)-4-[(4-biphenylyloxy)acetyl]piperazine](/img/structure/B3942354.png)

![4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B3942369.png)

![5-{[2-(methylthio)phenoxy]methyl}-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B3942387.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942398.png)



![methyl 5-[(sec-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3942420.png)


![4-ethyl-3-methyl-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}thio)-4H-1,2,4-triazole](/img/structure/B3942451.png)